ethyl N-(2-oxopentyl)carbamate
Description
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Properties
CAS No. |
104681-97-2 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-(2-oxopentyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3-6H2,1-2H3,(H,9,11) |
InChI Key |
WXQNRJIHCAECRU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CNC(=O)OCC |
Canonical SMILES |
CCCC(=O)CNC(=O)OCC |
Synonyms |
Carbamic acid, (2-oxopentyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl N-(2-oxopentyl)carbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond:
-
Acidic Hydrolysis :
Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack . -
Basic Hydrolysis :
Faster than acidic hydrolysis due to direct nucleophilic attack by hydroxide .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl) | 1 M HCl, reflux | 2-Oxopentylamine | 85–92% |
| Basic (NaOH) | 1 M NaOH, 80°C | 2-Oxopentylamine | 90–95% |
Reduction Reactions
The ketone group at the 2-position is reducible to a secondary alcohol:
-
NaBH4_44 Reduction :
Proceeds rapidly at room temperature in methanol . -
LiAlH4_44 Reduction :
Higher reactivity but requires anhydrous conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH | MeOH, 25°C, 2 h | Ethyl N-(2-hydroxypentyl)carbamate | 78% |
| LiAlH | THF, 0°C → 25°C, 1 h | Ethyl N-(2-hydroxypentyl)carbamate | 88% |
Nucleophilic Substitution
The carbamate group participates in nucleophilic substitution reactions:
-
Amine Substitution :
Reacts with primary amines (e.g., benzylamine) to form ureas:
Catalyzed by bases like triethylamine . -
Alcoholysis :
Transesterification with alcohols (e.g., MeOH) under acidic conditions yields methyl carbamates .
Cyclization Reactions
The ketone and carbamate groups enable intramolecular cyclization:
-
Oxazolidinone Formation :
Reacts with epoxides (e.g., epichlorohydrin) to form 5-membered oxazolidinones :
Requires LiOH as a base in DMF .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Epichlorohydrin | LiOH, DMF, 60°C, 6 h | 5-(Ethoxycarbonyl)oxazolidin-2-one | 65% |
Oxidation Reactions
The α-hydrogens adjacent to the ketone are susceptible to oxidation:
-
Epoxidation :
Using peracids (e.g., mCPBA) yields epoxides, though steric hindrance may limit efficiency . -
Baeyer-Villiger Oxidation :
Converts the ketone to an ester or lactone under specific conditions .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization:
Comparative Reactivity
Key differences from related carbamates:
| Feature | This compound | tert-Butyl Analog |
|---|---|---|
| Hydrolysis Rate | Faster (electron-withdrawing ketone) | Slower (steric bulk) |
| Reduction Selectivity | Ketone > Carbamate | Carbamate > Ketone |
| Stability in Basic Conditions | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl N-(2-oxopentyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution between 2-oxopentylamine and ethyl chloroformate. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using inert solvents like dichloromethane under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. For analogous carbamates, similar protocols have been employed with yields >75% when using triethylamine as a base to neutralize HCl byproducts .
- Key Parameters : Solvent choice (aprotic vs. protic), reaction temperature (0–25°C), and molar ratios (amine:chloroformate = 1:1.2).
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR to identify carbonyl (C=O, ~155–165 ppm) and carbamate (N–COO, ~155 ppm) groups. IR spectroscopy can confirm N–H stretches (~3300 cm) and carbonyl vibrations (~1700 cm) .
- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) or nitrogen-phosphorus detection (NPD) achieves limits of detection (LOD) as low as 50 µg/L. Use Stabilwax or BC-CW 20 M columns for optimal separation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Classified as a Group 2B carcinogen (IARC), use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Store at 2–8°C in amber glass under inert gas. For spills, neutralize with activated carbon and dispose via hazardous waste protocols .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in enzyme inhibition?
- Methodological Answer :
- Derivative Synthesis : Modify the oxopentyl side chain (e.g., introducing substituents at the carbonyl group) or replace the ethyl group with tert-butyl or benzyl groups. For example, tert-butyl N-(2-oxopropyl)carbamate (CAS 170384-29-9) has been used to study steric effects on reactivity .
- Bioactivity Assays : Use kinetic assays (e.g., fluorescence-based) to measure inhibition constants () against target enzymes like proteases or esterases. Compare IC values across derivatives to identify critical functional groups .
Q. How can discrepancies in NMR data for this compound be resolved?
- Methodological Answer :
- Advanced Techniques : Employ high-resolution NMR (600 MHz+) with N or C isotopic labeling to distinguish overlapping signals. For diastereomeric mixtures, use chiral columns (e.g., Chiralpak IA) or derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. Simulations (e.g., DFT calculations) aid in assigning ambiguous peaks .
Q. What strategies mitigate thermal degradation of this compound during long-term stability studies?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 6 months. Monitor via HPLC-UV (λ = 210–220 nm) and identify degradation products (e.g., 2-oxopentylamine) using LC-MS.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or buffer systems (pH 6–7) to reduce hydrolysis. Store in anhydrous solvents like acetonitrile to limit moisture ingress .
Data Contradiction and Validation
Q. How should researchers address conflicting GC-MS and LC-MS data for this compound in complex matrices?
- Methodological Answer :
- Matrix Effects : Use matrix-matched calibration curves and isotopically labeled internal standards (e.g., C-ethyl carbamate) to correct for ion suppression/enhancement in LC-MS .
- Cross-Validation : Compare fragmentation patterns (e.g., m/z 115.09 for molecular ion) across both techniques. Confirm with orthogonal methods like FT-IR or X-ray crystallography if crystalline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
